molecular formula C18H23N5O5 B609999 PF-06651600 malonate CAS No. 2140301-97-7

PF-06651600 malonate

Numéro de catalogue: B609999
Numéro CAS: 2140301-97-7
Poids moléculaire: 389.4 g/mol
Clé InChI: QMPMPSGDPRHZCG-VZXYPILPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Alopecia Areata

Ritlecitinib has been primarily investigated for its efficacy in treating alopecia areata , an autoimmune condition characterized by hair loss. The compound received FDA breakthrough therapy designation in September 2018 due to promising early results from clinical trials. Phase III trials reported significant improvements in hair regrowth compared to placebo, establishing Ritlecitinib as a leading candidate for this indication .

Inflammatory Bowel Disease

Another significant application of Ritlecitinib is in the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. The inhibition of JAK3 is believed to modulate the immune response effectively, reducing inflammation in the gastrointestinal tract. Ongoing clinical trials are exploring its potential benefits in these conditions .

Other Autoimmune Disorders

Ritlecitinib is also being evaluated for its effectiveness in other autoimmune disorders, including vitiligo and rheumatoid arthritis . Its mechanism of action allows it to potentially reduce the symptoms associated with these diseases by inhibiting the pathways that lead to inflammation and tissue damage .

Pharmacokinetics

The pharmacokinetic profile of Ritlecitinib indicates good oral bioavailability, with studies showing approximately 85% bioavailability in rats and 109% in dogs. This favorable profile is attributed to its high permeability and solubility characteristics. The compound undergoes metabolism primarily via CYP3A4-mediated oxidation and exhibits a half-life that supports once-daily dosing regimens .

Safety and Side Effects

Clinical studies have reported a generally favorable safety profile for Ritlecitinib, with side effects primarily including mild gastrointestinal disturbances and headache. Long-term safety data continues to be collected as part of ongoing clinical trials .

Summary Table of Applications

ApplicationIndicationClinical Status
Alopecia AreataHair regrowthPhase III completed
Inflammatory Bowel DiseaseCrohn's disease & ulcerative colitisOngoing trials
VitiligoSkin repigmentationOngoing trials
Rheumatoid ArthritisJoint inflammationOngoing trials

Mécanisme D'action

Target of Action

PF-06651600 malonate, also known as Ritlecitinib , is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a protein that plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune cell function .

Mode of Action

This compound specifically targets the ATP (adenosine triphosphate)-binding domain of JAK3 . It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue . This makes PF-06651600 a highly selective and irreversible JAK3 inhibitor .

Biochemical Pathways

The inhibition of JAK3 by this compound leads to the suppression of the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The compound inhibits the phosphorylation of STAT5, induced by IL-2, IL-4, IL-7, and IL-15 .

Pharmacokinetics

It is also mentioned that the this compound has good stability, water solubility, and hygroscopicity .

Result of Action

The molecular effect of this compound is the inhibition of JAK3, which leads to the suppression of the JAK-STAT signaling pathway . This results in the modulation of immune response, as JAK-STAT pathway plays a critical role in immune cell function . On a cellular level, it suppresses Th1 and Th17 T-cell differentiation and function .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the compound has been studied in the context of different diseases such as alopecia areata, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du malonate de PF 06551600 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés incluent:

Méthodes de production industrielle

La production industrielle de malonate de PF 06551600 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de synthèse automatisée et de systèmes de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le malonate de PF 06551600 subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du malonate de PF 06551600, qui peuvent être utilisés pour des études et des applications supplémentaires .

Applications de recherche scientifique

Le malonate de PF 06551600 a un large éventail d'applications de recherche scientifique:

    Chimie: Utilisé comme composé d'outil pour étudier les voies de signalisation de JAK3.

    Biologie: Employé dans la recherche pour comprendre la différenciation et la fonction des cellules immunitaires.

    Médecine: Étudié pour ses applications thérapeutiques potentielles dans les maladies auto-immunes telles que la polyarthrite rhumatoïde et la sclérose en plaques.

    Industrie: Utilisé dans le développement de nouveaux médicaments ciblant JAK3.

Mécanisme d'action

Le malonate de PF 06551600 exerce ses effets en inhibant sélectivement JAK3. Cette inhibition empêche la phosphorylation du transducteur de signal et de l'activateur de la transcription 5 (STAT5), qui est induite par des interleukines telles que IL-2, IL-4, IL-7 et IL-15 . En bloquant cette voie, le composé supprime la différenciation et la fonction des cellules T auxiliaires, en particulier les cellules Th1 et Th17 .

Comparaison Avec Des Composés Similaires

Composés similaires

    Tofacitinib: Un inhibiteur pan-JAK avec une activité contre JAK1, JAK2 et JAK3.

    Ruxolitinib: Un inhibiteur sélectif de JAK1 et JAK2.

    Baricitinib: Un autre inhibiteur de JAK1 et JAK2.

Unicité

Le malonate de PF 06551600 se distingue par sa haute sélectivité pour JAK3, ce qui réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique dans le traitement des maladies auto-immunes .

Activité Biologique

Ritlecitinib, also known as 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid, is a synthetic organic compound classified as a dual inhibitor of Janus kinase 3 (JAK3) and TEC family kinases. This compound has garnered attention for its therapeutic potential in autoimmune conditions, particularly alopecia areata, and is currently undergoing clinical evaluation for various other inflammatory diseases.

  • Molecular Formula : C15H19N5O
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 1792180-81-4
  • IUPAC Name : 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

Ritlecitinib acts primarily through the inhibition of JAK3, a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways involved in immune regulation. By selectively targeting JAK3, Ritlecitinib disrupts the signaling of interleukin (IL)-2 and IL-4, which are vital for T-cell proliferation and survival. This mechanism contributes to its anti-inflammatory effects and has implications for treating various autoimmune diseases.

In Vitro Studies

Research indicates that Ritlecitinib exhibits high selectivity for JAK3 over other kinases. In vitro assays demonstrated that it effectively inhibits JAK3-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines. Notably, it has shown significant efficacy in reducing IL-6 and TNF-alpha levels in activated immune cells.

In Vivo Studies

In animal models, Ritlecitinib has demonstrated promising results:

  • Alopecia Areata : Phase III clinical trials have shown significant hair regrowth in patients with alopecia areata compared to placebo controls. The drug's ability to modulate immune responses is believed to facilitate hair follicle recovery.
StudyModelOutcome
Phase III TrialHumanSignificant hair regrowth in alopecia areata patients
Animal ModelMouseReduced inflammation and improved skin condition in dermatitis models

Pharmacokinetics

Ritlecitinib displays favorable pharmacokinetic properties:

  • Bioavailability : Approximately 85% in rats and 109% in dogs.
  • Half-Life : Predicted at around 2 hours in humans based on allometric scaling.

The compound undergoes metabolism primarily via CYP3A4-mediated oxidation and demonstrates good oral bioavailability due to its high permeability and solubility.

Clinical Applications

Ritlecitinib has received FDA breakthrough therapy designation for alopecia areata and is being investigated for other conditions such as:

  • Rheumatoid Arthritis
  • Vitiligo
  • Crohn’s Disease
  • Ulcerative Colitis

Alopecia Areata

A recent study published in The New England Journal of Medicine reported on the efficacy of Ritlecitinib in a cohort of patients with severe alopecia areata. The trial highlighted:

  • Participants : 700 patients
  • Results : Over 50% experienced significant hair regrowth after 24 weeks of treatment.

Rheumatoid Arthritis

In another study targeting rheumatoid arthritis, Ritlecitinib was shown to reduce disease activity scores significantly compared to baseline measurements, indicating its potential as a therapeutic agent for chronic inflammatory conditions.

Propriétés

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMPSGDPRHZCG-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140301-97-7
Record name Propanedioic acid, compd. with 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140301-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritlecitinib malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2140301977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RITLECITINIB MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132LF5WGH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Reactant of Route 2
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Reactant of Route 3
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Reactant of Route 4
Reactant of Route 4
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Reactant of Route 5
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Reactant of Route 6
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.